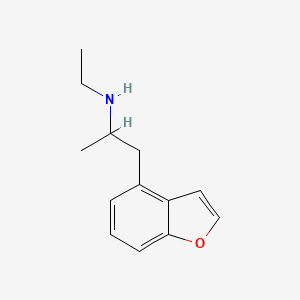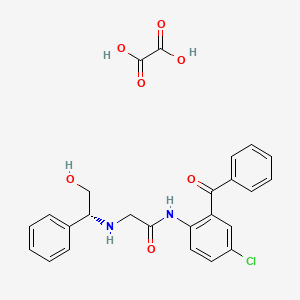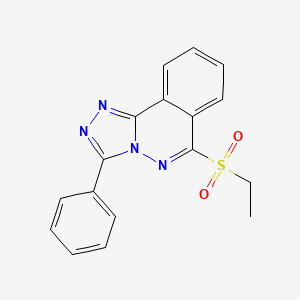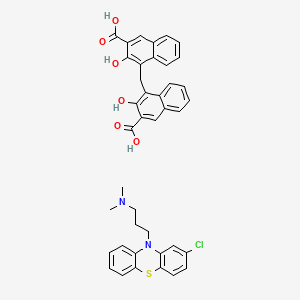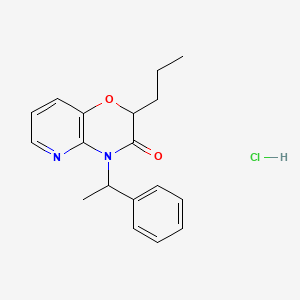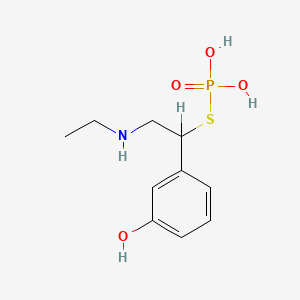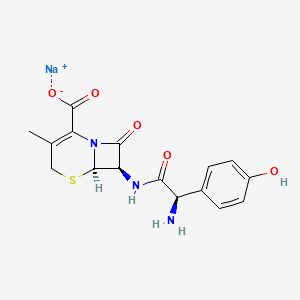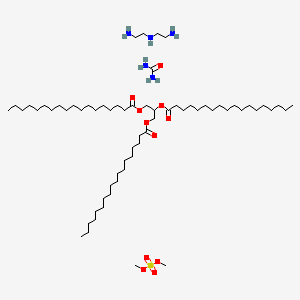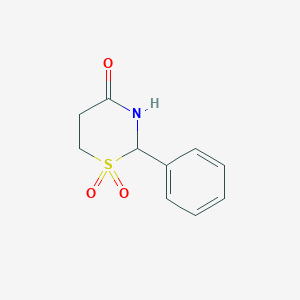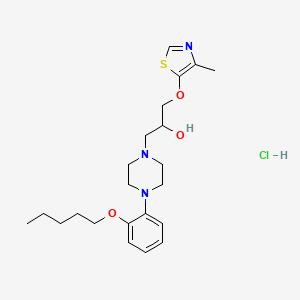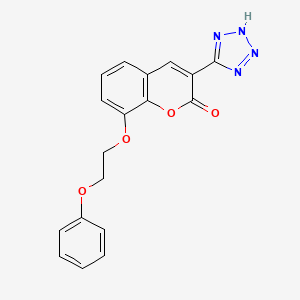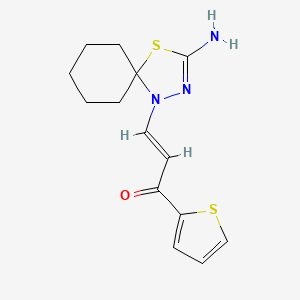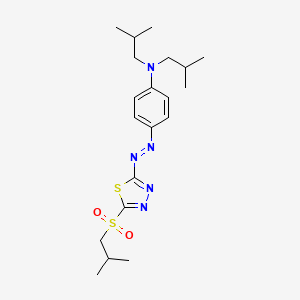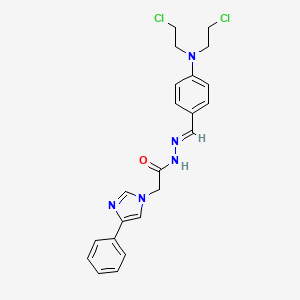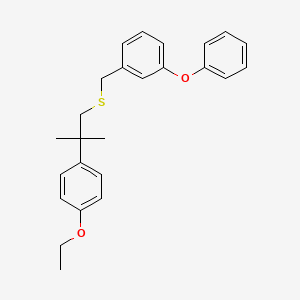
Benzene, 1-(((2-(4-ethoxyphenyl)-2-methylpropyl)thio)methyl)-3-phenoxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene, 1-(((2-(4-ethoxyphenyl)-2-methylpropyl)thio)methyl)-3-phenoxy- is an organic compound with a complex structure It consists of a benzene ring substituted with a phenoxy group and a thioether linkage to a 4-ethoxyphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-(((2-(4-ethoxyphenyl)-2-methylpropyl)thio)methyl)-3-phenoxy- typically involves multiple steps One common approach is the Friedel-Crafts alkylation of benzene with a suitable alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃)
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as distillation and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Benzene, 1-(((2-(4-ethoxyphenyl)-2-methylpropyl)thio)methyl)-3-phenoxy- can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: H₂O₂, m-CPBA
Reduction: LiAlH₄
Substitution: Br₂/FeBr₃, HNO₃/H₂SO₄
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Corresponding alcohols or hydrocarbons
Substitution: Halogenated or nitrated derivatives
Wissenschaftliche Forschungsanwendungen
Benzene, 1-(((2-(4-ethoxyphenyl)-2-methylpropyl)thio)methyl)-3-phenoxy- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Wirkmechanismus
The mechanism of action of Benzene, 1-(((2-(4-ethoxyphenyl)-2-methylpropyl)thio)methyl)-3-phenoxy- involves its interaction with specific molecular targets. The thioether linkage and phenoxy group can interact with enzymes and receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Benzene, 1-ethoxy-4-methyl-
- Benzene, 2-methoxy-4-methyl-1-(1-methylethyl)-
- Benzene, (methylthio)-
Uniqueness
Benzene, 1-(((2-(4-ethoxyphenyl)-2-methylpropyl)thio)methyl)-3-phenoxy- is unique due to its specific substitution pattern and the presence of both a thioether and phenoxy group
Eigenschaften
CAS-Nummer |
80853-97-0 |
|---|---|
Molekularformel |
C25H28O2S |
Molekulargewicht |
392.6 g/mol |
IUPAC-Name |
1-ethoxy-4-[2-methyl-1-[(3-phenoxyphenyl)methylsulfanyl]propan-2-yl]benzene |
InChI |
InChI=1S/C25H28O2S/c1-4-26-22-15-13-21(14-16-22)25(2,3)19-28-18-20-9-8-12-24(17-20)27-23-10-6-5-7-11-23/h5-17H,4,18-19H2,1-3H3 |
InChI-Schlüssel |
IYNBVJDDZORUKX-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC=C(C=C1)C(C)(C)CSCC2=CC(=CC=C2)OC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


